molecular formula C23H24N2O4 B2645013 ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate CAS No. 847463-30-3

ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2645013
CAS No.: 847463-30-3
M. Wt: 392.455
InChI Key: RXZOPGJIXZZQEA-UHFFFAOYSA-N
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Description

Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound It is characterized by a pyrrole ring substituted with ethyl, methyl, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone, the pyrrole ring is formed through a condensation reaction with an amine.

    Substitution Reactions: The methyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Carbamoylation: The phenoxyphenyl group is attached through a carbamoylation reaction, where an isocyanate derivative reacts with the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials, such as polymers or coatings.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism by which ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,3,5-trimethyl-4-((4-methoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate
  • Ethyl 1,3,5-trimethyl-4-((4-chlorophenyl)carbamoyl)-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and physical properties. This makes it particularly interesting for applications where specific interactions with molecular targets are desired.

Properties

IUPAC Name

ethyl 1,3,5-trimethyl-4-[(4-phenoxyphenyl)carbamoyl]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-5-28-23(27)21-15(2)20(16(3)25(21)4)22(26)24-17-11-13-19(14-12-17)29-18-9-7-6-8-10-18/h6-14H,5H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZOPGJIXZZQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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